molecular formula C17H18N4O2S B2535186 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione CAS No. 852144-37-7

3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione

Cat. No.: B2535186
CAS No.: 852144-37-7
M. Wt: 342.42
InChI Key: GCWREOOHPOHLLG-UHFFFAOYSA-N
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Description

3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a complex organic compound that features a unique combination of an indole ring, a triazole ring, and a diketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions

    Indole Derivative Preparation: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazole Ring Formation: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Thioether and Diketone Introduction: The final compound is obtained by reacting the triazole-indole intermediate with a diketone precursor in the presence of a thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diketone moiety, converting it into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its indole and triazole moieties are known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. The indole ring is a common pharmacophore in many drugs, and the triazole ring is known for its antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.

Mechanism of Action

The mechanism by which 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can intercalate with DNA, while the triazole ring can inhibit enzyme activity by binding to the active site. The compound’s thioether and diketone functionalities may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)propanoic acid: Similar indole structure but lacks the triazole and diketone functionalities.

    4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol: Contains the triazole and indole rings but differs in the side chain and functional groups.

    Pentane-2,4-dione: A simple diketone without the indole and triazole rings.

Uniqueness

The uniqueness of 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione lies in its combination of indole, triazole, and diketone structures, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-21-16(13-9-18-14-8-6-5-7-12(13)14)19-20-17(21)24-15(10(2)22)11(3)23/h5-9,15,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWREOOHPOHLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C(=O)C)C(=O)C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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